molecular formula C10H8ClN7O B5024346 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine

Cat. No.: B5024346
M. Wt: 277.67 g/mol
InChI Key: URVQFHNWURFBPF-UHFFFAOYSA-N
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Description

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine is a complex organic compound that belongs to the class of tetrazoles and oxadiazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Properties

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN7O/c11-7-4-2-1-3-6(7)9-13-8(19-15-9)5-18-10(12)14-16-17-18/h1-4H,5H2,(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVQFHNWURFBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C(=NN=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a catalyst to form the tetrazole ring. This is followed by the formation of the oxadiazole ring through a cyclization reaction involving hydrazine and carbon disulfide . Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields .

Chemical Reactions Analysis

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts like nano-ZnO/Co3O4, solvents like dimethylformamide (DMF), and temperatures ranging from 120-130°C . Major products formed from these reactions include various substituted tetrazoles and oxadiazoles .

Scientific Research Applications

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine involves its interaction with various molecular targets. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it can inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The molecular pathways involved include the modulation of signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine is unique due to its combined tetrazole and oxadiazole rings, which confer distinct biological activities. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and biological activities.

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